

# Application Note: Co-immunoprecipitation of TSPAN14 and ADAM10

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## Compound of Interest

Compound Name: TC-SP 14

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## Introduction

A Disintegrin and Metalloproteinase 10 (ADAM10) is a critical cell surface protease involved in the shedding of the extracellular domains of over 100 transmembrane proteins, thereby regulating numerous physiological and pathological processes, including Notch signaling, neurogenesis, and cancer progression.[1][2] The activity and substrate specificity of ADAM10 are tightly regulated by its interaction with the TspanC8 family of tetraspanins, which includes TSPAN14.[2][3][4] TSPAN14 has been shown to be essential for the maturation, cell surface trafficking, and substrate selectivity of ADAM10.[3][4][5] Specifically, the TSPAN14/ADAM10 complex plays a significant role in promoting Notch signaling.[2][6]

This application note provides a detailed protocol for the co-immunoprecipitation (Co-IP) of TSPAN14 and ADAM10, a key technique to study their interaction. It also includes a summary of quantitative data from relevant studies and diagrams illustrating the experimental workflow and the signaling pathway involving these two proteins.

## Quantitative Data Summary

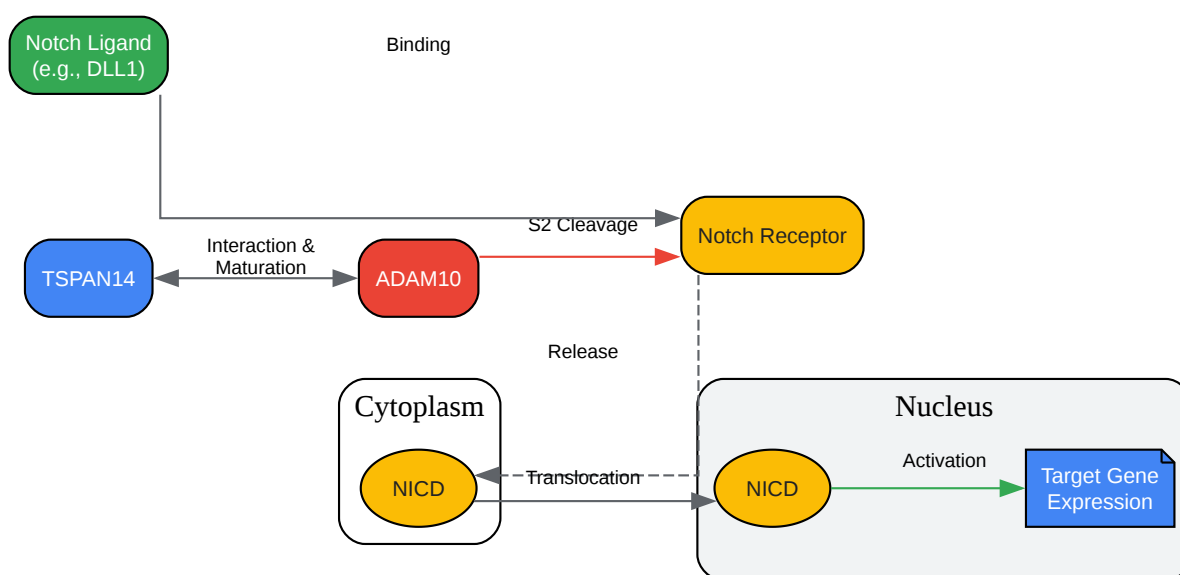
The interaction between TSPAN14 and ADAM10 has been demonstrated in several studies, primarily through Co-IP followed by Western blotting. While specific binding affinities (e.g.,  $K_d$  values) are not extensively reported in the literature, the relative amounts of co-

immunoprecipitated proteins provide evidence of the interaction. The following table summarizes findings from key publications.

Cell Type	Experimental Condition	Method	Key Finding	Reference
HEK-293T cells	Overexpression of FLAG-tagged TSPAN14 and Myc-tagged ADAM10	Co-IP with anti-FLAG antibody	The large extracellular loop (LEL) of TSPAN14 is required for its interaction with ADAM10.	[3]
Human and Mouse Primary Cells (Platelets and Endothelial Cells)	Endogenous protein expression	Co-IP with anti-ADAM10 antibody	TSPAN14 interacts with ADAM10 at endogenous expression levels.	[3]
HEK-293T cells	Overexpression of various FLAG-tagged tetraspanins and HA-tagged ADAM10	Co-IP with anti-FLAG antibody	TSPAN14, along with Tspan15 and Tspan33, significantly co-immunoprecipitates with ADAM10 compared to other tetraspanins.	[5][7][8]
U2OS-N1 cells	Stable expression of TspanC8 tetraspanins	Co-IP with GFP-trap for GFP-tagged tetraspanins	ADAM10 is the most abundant protein co-immunoprecipitated with Tspan5 and Tspan15, and Tspan14 shows similar interactions.	[6]

## Signaling Pathway

TSPAN14 is a crucial regulator of ADAM10 function, particularly in the context of Notch signaling. ADAM10 is the primary sheddase responsible for the S2 cleavage of the Notch receptor, a critical step in its activation. TSPAN14 facilitates the maturation and transport of ADAM10 to the cell surface, where it can interact with and cleave Notch upon ligand binding. This leads to the release of the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression.

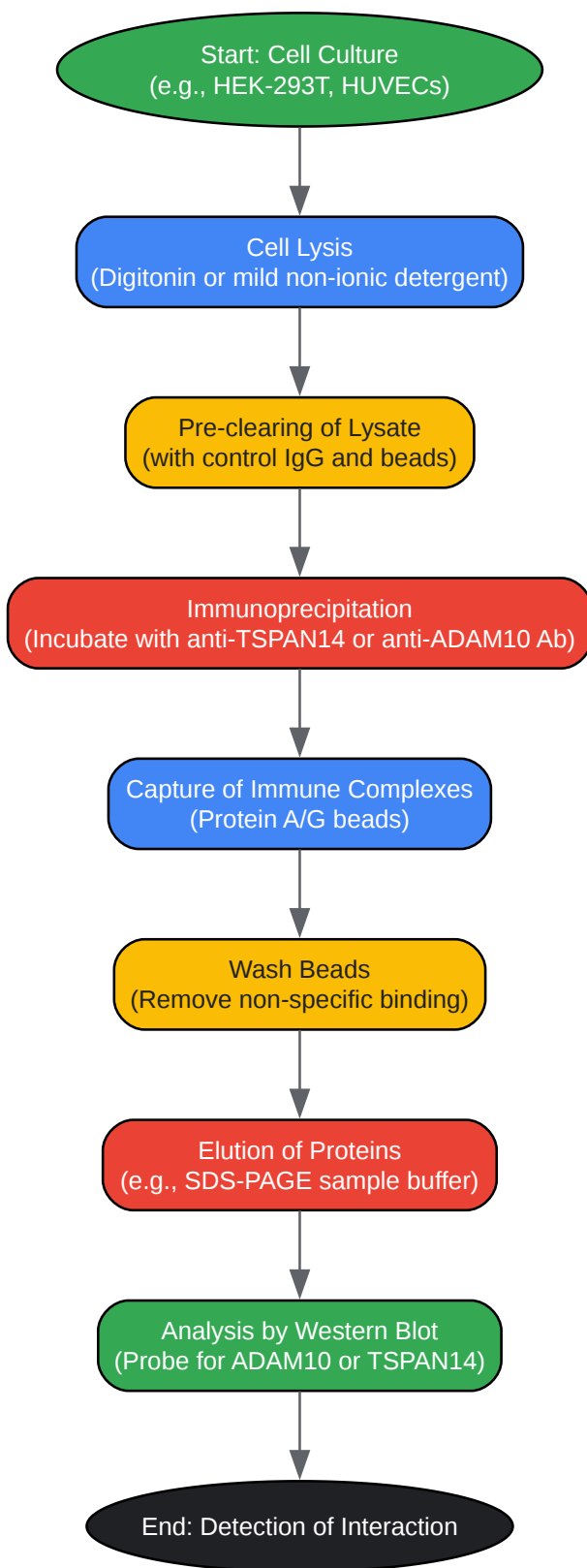


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### TSPAN14-ADAM10 in Notch Signaling Pathway

## Experimental Workflow

The following diagram outlines the key steps for performing a co-immunoprecipitation experiment to detect the interaction between TSPAN14 and ADAM10.



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### Co-immunoprecipitation Experimental Workflow

## Detailed Co-immunoprecipitation Protocol

This protocol is adapted from methodologies reported in studies demonstrating the TSPAN14-ADAM10 interaction.[3][5] Optimization may be required depending on the cell type and antibodies used.

### A. Materials and Reagents

- Cell Lines: HEK-293T cells, Human Umbilical Vein Endothelial Cells (HUVECs), or other cell lines endogenously or exogenously expressing TSPAN14 and ADAM10.
- Antibodies:
  - Rabbit anti-TSPAN14 polyclonal antibody
  - Mouse anti-ADAM10 monoclonal antibody
  - Normal Rabbit IgG (Isotype control)
  - Normal Mouse IgG (Isotype control)
  - Secondary antibodies (HRP-conjugated anti-rabbit and anti-mouse)
- Buffers and Reagents:
  - Phosphate-Buffered Saline (PBS)
  - Lysis Buffer: 1% (w/v) Digitonin in PBS with protease and phosphatase inhibitor cocktails. Note: Other mild non-ionic detergents like 1% NP-40 or Triton X-100 can be tested, as the optimal detergent can be cell-type dependent.[9]
  - Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Digitonin).
  - Elution Buffer: 2x SDS-PAGE Laemmli sample buffer.
- Beads: Protein A/G magnetic or agarose beads.

### B. Protocol

- Cell Culture and Harvest:
  - Culture cells to 80-90% confluency in appropriate media.
  - Wash cells twice with ice-cold PBS.
  - Harvest cells by scraping in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
- Cell Lysis:
  - Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10<sup>7</sup> cells).
  - Incubate on a rotator for 30-60 minutes at 4°C to lyse the cells.
  - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
  - Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
- Pre-clearing the Lysate:
  - Add 20-30 µL of a 50% slurry of Protein A/G beads to the clarified lysate.
  - Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
  - Pellet the beads by centrifugation (or using a magnetic rack) and transfer the supernatant to a new tube.
- Immunoprecipitation:
  - Set aside a small aliquot of the pre-cleared lysate as the "Input" control.
  - Divide the remaining lysate into two tubes: one for the specific antibody (e.g., anti-TSPAN14) and one for the isotype control (e.g., Rabbit IgG).
  - Add 2-5 µg of the primary antibody or isotype control to the respective tubes.
  - Incubate overnight on a rotator at 4°C.
- Capture of Immune Complexes:

- Add 30-50  $\mu$ L of a 50% slurry of Protein A/G beads to each immunoprecipitation reaction.
- Incubate for 2-4 hours on a rotator at 4°C.
- Washing:
  - Pellet the beads and discard the supernatant.
  - Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes, and then pellet.
- Elution:
  - After the final wash, remove all supernatant.
  - Resuspend the beads in 30-50  $\mu$ L of 2x Laemmli sample buffer.
  - Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
  - Pellet the beads, and the supernatant is the immunoprecipitated sample ready for SDS-PAGE.
- Western Blot Analysis:
  - Load the "Input" and the immunoprecipitated samples (both specific antibody and isotype control) onto an SDS-PAGE gel.
  - Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane and probe with the antibody against the protein expected to be co-immunoprecipitated (e.g., anti-ADAM10).
  - To confirm successful immunoprecipitation, the membrane can be stripped and re-probed with the antibody used for the IP (e.g., anti-TSPAN14).

## Conclusion

The co-immunoprecipitation of TSPAN14 and ADAM10 is a fundamental technique for studying their interaction and its role in cellular processes like Notch signaling. The provided protocol



offers a robust starting point for researchers. Successful Co-IP will be indicated by the presence of a band for the co-immunoprecipitated protein in the specific antibody lane, which is absent or significantly fainter in the isotype control lane. This application note serves as a valuable resource for scientists investigating the molecular mechanisms of ADAM10 regulation and for professionals in drug development targeting pathways modulated by this critical protease.

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